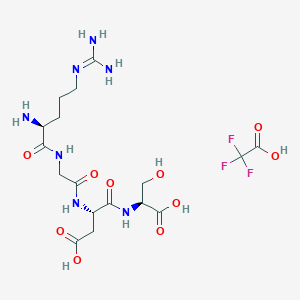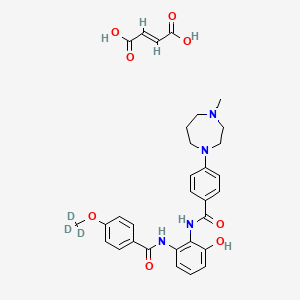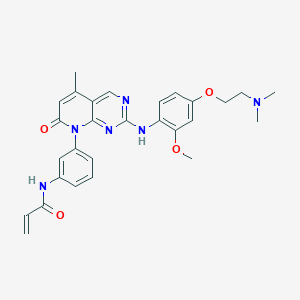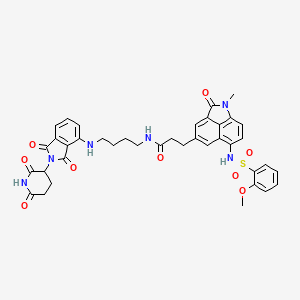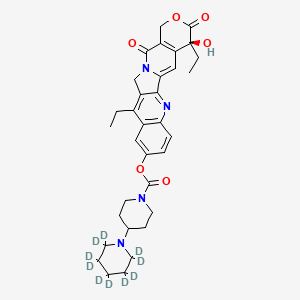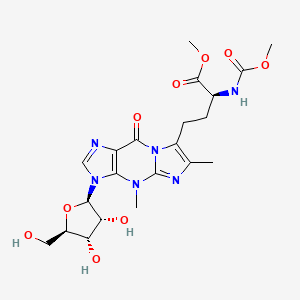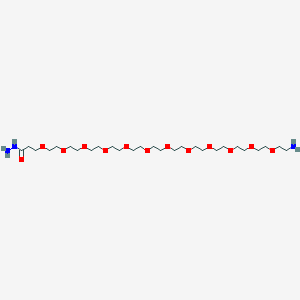
D-Phenylalanyl-d5 Nateglinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanyl-d5 Nateglinide: is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. This compound is primarily used in proteomics research and has a molecular formula of C28H31D5N2O4 with a molecular weight of 469.63 .
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for D-Phenylalanyl-d5 Nateglinide would likely involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Phenylalanyl-d5 Nateglinide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: D-Phenylalanyl-d5 Nateglinide is used in proteomics research to study protein interactions and functions. The deuterium labeling allows for precise tracking and analysis of the compound in various biochemical assays.
Biology: In biological research, this compound is used to investigate the metabolic pathways and mechanisms of action of Nateglinide and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of these compounds.
Medicine: this compound is used in medical research to study the effects of Nateglinide on insulin secretion and glucose metabolism. It is particularly useful in the development of new treatments for diabetes and other metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in the identification of potential drug candidates and the optimization of drug formulations .
Mécanisme D'action
D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulphonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration stimulates the exocytosis of insulin-containing granules, thereby promoting insulin secretion .
Comparaison Avec Des Composés Similaires
Nateglinide: The parent compound, which is an oral hypoglycemic agent used to stimulate insulin secretion.
Repaglinide: Another insulinotropic agent with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A sulphonylurea that also stimulates insulin secretion but has a longer duration of action.
Uniqueness: D-Phenylalanyl-d5 Nateglinide is unique due to its deuterium labeling, which allows for precise tracking and analysis in research applications. This labeling provides a distinct advantage in studying the pharmacokinetics and pharmacodynamics of Nateglinide and its derivatives. Additionally, the rapid onset and short duration of action of Nateglinide make it particularly useful in minimizing the risk of hypoglycemia and pancreatic beta-cell exhaustion .
Propriétés
Formule moléculaire |
C28H36N2O4 |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
Clé InChI |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H] |
SMILES canonique |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
